4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide

Catalog No.
S15680168
CAS No.
M.F
C12H16N2O2
M. Wt
220.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide

Product Name

4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide

IUPAC Name

4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

InChI

InChI=1S/C12H16N2O2/c1-8(15)9-6-11(13-7-9)12(16)14-10-4-2-3-5-10/h6-7,10,13H,2-5H2,1H3,(H,14,16)

InChI Key

RHBDTMCHOYJBGJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC(=C1)C(=O)NC2CCCC2

4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring, an acetyl group, and a cyclopentyl substituent attached to a carboxamide functional group. This compound belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the acetyl and cyclopentyl groups enhances its potential for various

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to oxidized derivatives.
  • Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride, converting the carbonyl group into an alcohol.
  • Substitution: The acetyl or cyclopentyl groups can be replaced by other functional groups through appropriate substitution reactions.

Research indicates that 4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound has been explored for its pharmacological properties, indicating its relevance in drug development.

The synthesis of 4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide typically involves:

  • Formation of the Pyrrole Ring: This can be accomplished via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
  • Acetylation: An acetylating agent is introduced to form the acetyl group on the pyrrole.
  • Cyclopentyl Substitution: Cyclopentyl amine is reacted with the pyrrole derivative under suitable conditions, often in solvents like methanol or ethanol, using catalysts such as methanesulfonic acid under reflux conditions.

4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide has several applications:

  • In Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocyclic compounds.
  • In Biology: The compound is investigated for its potential antimicrobial and anticancer properties.
  • In Medicine: It is explored for therapeutic applications, including drug development and pharmacological studies.
  • In Industry: Utilized in developing new materials and chemical processes.

Studies on the interactions of 4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide with biological targets reveal its potential as an inhibitor for specific enzymes. The exact molecular pathways involved depend on the context of use, but preliminary findings suggest it may modulate enzyme activity related to various diseases .

Several compounds share structural characteristics with 4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
N-cyclopentyl-4-(2-fluorobenzoyl)-1H-pyrrole-2-carboxamideContains a fluorobenzoyl groupNotable for its enhanced lipophilicity due to fluorine substitution
N-cyclopentyl-4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxamideIncorporates dichlorobenzoyl groupExhibits increased biological activity due to halogen substitutions
4-benzoyl-1H-pyrrole-2-carboxamideFeatures a benzoyl groupKnown for distinct pharmacological effects compared to acetyl derivatives

These compounds illustrate variations in substituents that influence their biological activities and chemical reactivities, emphasizing the uniqueness of 4-acetyl-N-cyclopentyl-1H-pyrrole-2-carboxamide within this class of compounds.

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

220.121177757 g/mol

Monoisotopic Mass

220.121177757 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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